molecular formula C15H18N4O7S2 B1677311 Ono-3307 mesylate CAS No. 76472-29-2

Ono-3307 mesylate

Cat. No.: B1677311
CAS No.: 76472-29-2
M. Wt: 430.5 g/mol
InChI Key: OSILTPUZIFPGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ono-3307 is a protease inhibitor potentially for the treatment of thrombosis. ONO-3307 competitively inhibited trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein and chymotrypsin;  and their Ki values were 0.048 microM, 0.18 microM, 0.29 microM, 0.31 microM, 3.6 microM and 47 microM, respectively. In addition, ONO-3307 inhibited both elastase release from N-formyl-Met-Leu-Phe (fMLP)-stimulated leukocytes and tissue thromboplastin release from endotoxin-stimulated leukocytes. ONO-3307 exhibits a wide range of inhibitory effects on various proteases, and ONO-3307 may be useful for the treatment of protease-mediated diseases such as thrombosis and DIC.

Properties

CAS No.

76472-29-2

Molecular Formula

C15H18N4O7S2

Molecular Weight

430.5 g/mol

IUPAC Name

methanesulfonic acid;(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C14H14N4O4S.CH4O3S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21;1-5(2,3)4/h1-8H,(H4,15,16,18)(H2,17,20,21);1H3,(H,2,3,4)

InChI Key

OSILTPUZIFPGFS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate
4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate
ONO 3307
ONO-3307

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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